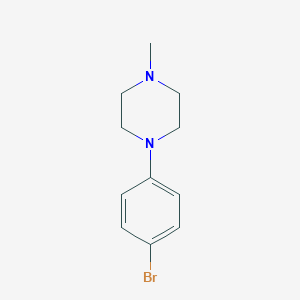

1-(4-Bromophenyl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOODAWUEIXTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473610 | |

| Record name | 1-(4-BROMOPHENYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130307-08-3 | |

| Record name | 1-(4-BROMOPHENYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)-4-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromophenyl)-4-methylpiperazine synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the primary synthetic pathways for this compound. This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of antidepressant and antipsychotic drugs.[1] The following sections provide an overview of the core synthetic strategies, detailed experimental protocols, comparative quantitative data, and workflow visualizations.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several strategic routes. The most prominent methods involve either a direct coupling of N-methylpiperazine with a brominated aromatic precursor or a two-step approach involving the initial formation of 1-(4-bromophenyl)piperazine followed by N-methylation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the aryl C-N bond.[2][3] It can be employed in two ways:

-

Direct Route: Coupling 1,4-dibromobenzene directly with 1-methylpiperazine.

-

Two-Step Route: Coupling 1,4-dibromobenzene with piperazine, followed by methylation of the resulting secondary amine.[4]

-

-

Nucleophilic Aromatic Substitution (SNAr) and Cyclization: This classical approach involves the reaction of a substituted aniline with a bis-electrophilic reagent to form the piperazine ring. One documented method starts with diethanolamine to create a bis(2-chloroethyl)amine intermediate, which then undergoes cyclization with 4-bromoaniline.[1]

-

N-Methylation via Reductive Amination: This is a standard and highly effective method for methylating the secondary amine of 1-(4-bromophenyl)piperazine.[5][6] It involves the reaction with formaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic steps, allowing for easy comparison of yields and conditions.

Table 1: Synthesis of 1-(4-Bromophenyl)piperazine Intermediate

| Pathway | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Buchwald-Hartwig | 1,4-Dibromobenzene, Piperazine | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene | 110 | 8 | 85-95 | >95 | [4][7] |

| Cyclization | Diethanolamine, 4-Bromoaniline | Thionyl Chloride, Na₂CO₃ | Chloroform, Water | 50 | 3.5 | 48.3 | 95.7 | [1] |

| Bromination | 1-Phenylpiperazine | HBr (48%) | DMSO | 60 | 2 | 96 | N/A | [8] |

Table 2: Synthesis of this compound

| Pathway | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Buchwald-Hartwig | 1,3-Dibromobenzene, N-methylpiperazine | Pd₂dba₃, BINAP, NaOtBu | Toluene | 60-100 | 24+ | 78 | >98 | [9] |

| Reductive Amination | 1-(4-Bromophenyl)piperazine, Acetaldehyde* | NaBH(OAc)₃ | Dichloromethane | RT | 1-3 | 80-90 | >98 | [4][6] |

*Note: Data for reductive amination with acetaldehyde to form the ethyl derivative is used as a close proxy for methylation with formaldehyde.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Buchwald-Hartwig Amination and Reductive Amination

This two-step method is reliable and high-yielding. It first creates the core 1-(4-bromophenyl)piperazine structure, which is then methylated.

Step A: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination [4][7]

-

Reactor Setup: To a dry reaction flask under a nitrogen atmosphere, add 1,4-dibromobenzene (1 equiv.), piperazine (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and BINAP (0.08 equiv.).

-

Solvent and Reaction: Add anhydrous toluene (10 volumes) to the flask. Degas the mixture thoroughly. Heat the reaction mixture to 110 °C and stir for 8 hours.

-

Workup and Purification: Cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield 1-(4-bromophenyl)piperazine.

Step B: Synthesis of this compound via Reductive Amination [6]

-

Initial Mixture: Dissolve 1-(4-bromophenyl)piperazine (1.0 equiv.) in dichloromethane (DCM).

-

Aldehyde Addition: Add aqueous formaldehyde (37%, 1.1 equiv.) to the solution. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture. Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified if necessary.

Protocol 2: One-Pot Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride via Cyclization[1]

This method builds the piperazine ring directly onto the bromo-substituted aniline.

Step A: Preparation of β,β′-Dichlorodiethylamine Hydrochloride

-

Reaction Setup: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride (2.2 equiv.) in chloroform.

-

Reactant Addition: Slowly add a mixture of diethanolamine (1.0 equiv.) and chloroform dropwise over 3 hours, maintaining the reaction temperature below 30 °C.

-

Reaction: After addition, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour. Then, slowly heat the mixture to 50 °C and hold for 30 minutes.

-

Isolation: Cool the mixture to room temperature. A white to yellowish-green solid will precipitate. Filter the solid and recrystallize from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride. The yield can reach up to 78.7%.[1]

Step B: Cyclization to form 1-(4-Bromophenyl)piperazine Hydrochloride

-

Reaction Mixture: Dissolve the β,β′-dichlorodiethylamine hydrochloride (1.0 equiv.) in water in a four-necked flask. Add 4-bromoaniline and sodium carbonate (Na₂CO₃) as an acid scavenger.

-

Reaction: Heat the mixture under reflux. The cyclization reaction proceeds via an SN2 mechanism.[1] The target product, being insoluble in water, precipitates directly from the aqueous solution.

-

Isolation: After the reaction is complete, cool the mixture and filter the precipitate. This simplifies the post-reaction workup and reduces polluting waste liquid. The final product is 1-(4-Bromophenyl)piperazine hydrochloride.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows.

Caption: High-level overview of the primary synthetic routes to the target compound.

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Caption: Step-by-step experimental workflow for N-methylation via reductive amination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(3-broMophenyl)-4-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)-4-methylpiperazine (CAS Number: 130307-08-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-bromophenyl)-4-methylpiperazine, a compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities, with a focus on structured data, detailed experimental protocols, and the visualization of its potential biological context.

Core Chemical Properties

This compound is an arylpiperazine derivative. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from closely related compounds. The presence of the bromophenyl group and the methylpiperazine moiety are key determinants of its physicochemical and pharmacological characteristics.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value | Notes |

| CAS Number | 130307-08-3 | |

| Molecular Formula | C₁₁H₁₅BrN₂ | |

| Molecular Weight | 255.15 g/mol | [1] |

| Predicted XlogP | 2.5 | For this compound[1] |

| Melting Point | 91-95 °C | For the related compound 1-(4-bromophenyl)piperazine[2][3] |

| Boiling Point | 353.3 °C at 760 mmHg | For the related compound 1-(4-bromophenyl)piperazine[2] |

| pKa | 8.88 ± 0.10 | Predicted for the related compound 1-(4-bromophenyl)piperazine[2] |

| Solubility | Soluble in organic solvents. | General property for arylpiperazines.[4] |

Synthesis and Analysis: Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1-bromo-4-iodobenzene or a similar precursor. The following protocols are based on established methods for the synthesis of related arylpiperazines.

Experimental Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine (Precursor)

This step involves a Buchwald-Hartwig amination reaction.

Materials:

-

1-Bromo-4-iodobenzene

-

Piperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Sodium tert-butoxide (NaO t Bu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried flask, add 1-bromo-4-iodobenzene, piperazine (excess), palladium catalyst, and ligand.

-

Add sodium tert-butoxide and anhydrous toluene.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.

Experimental Protocol 2: Synthesis of this compound

This step involves the N-methylation of the precursor.

Materials:

-

1-(4-Bromophenyl)piperazine

-

Formaldehyde (aqueous solution)

-

Formic acid

-

Methanol or other suitable solvent

Procedure (Eschweiler-Clarke reaction):

-

Dissolve 1-(4-bromophenyl)piperazine in methanol.

-

Add aqueous formaldehyde, followed by formic acid.

-

The reaction mixture is heated to reflux for several hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled and made basic with a suitable base (e.g., sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield this compound.

Experimental Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be adapted from protocols for similar arylpiperazine compounds.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).

-

Prepare the sample solution by dissolving the synthesized product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Biological Activity and Signaling Pathways

Arylpiperazine derivatives are a well-established class of compounds that interact with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[5] These interactions are central to their diverse pharmacological effects, which include antipsychotic, antidepressant, and anxiolytic activities.

The interaction of arylpiperazines with the 5-HT₁ₐ receptor is a key area of research. The binding is characterized by an ionic interaction between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp) in the receptor, as well as a CH-π interaction between the aryl ring of the ligand and a phenylalanine (Phe) residue in the receptor.[6] Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Below is a diagram illustrating the general synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

The following diagram illustrates the putative signaling pathway of an arylpiperazine acting as an agonist at the 5-HT₁ₐ receptor.

Caption: Putative 5-HT1A receptor signaling pathway for an arylpiperazine agonist.

References

Structural Elucidation of 1-(4-Bromophenyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1-(4-Bromophenyl)-4-methylpiperazine. This compound, a key intermediate in the synthesis of various pharmacologically active molecules, requires precise structural confirmation to ensure the integrity and purity of downstream products. This document outlines the expected outcomes from standard spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the structure and purity of this important synthetic building block.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₅BrN₂[1]

-

Molecular Weight: 255.15 g/mol [1]

-

CAS Number: 130307-08-3[1]

Spectroscopic and Spectrometric Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to Br) |

| ~6.80 | d | 2H | Ar-H (ortho to N) |

| ~3.20 | t | 4H | -N(Ar)-CH₂- |

| ~2.50 | t | 4H | -N(CH₃)-CH₂- |

| ~2.30 | s | 3H | -N-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Ar-C-N |

| ~132 | Ar-C-Br |

| ~118 | Ar-CH (ortho to N) |

| ~115 | Ar-CH (ortho to Br) |

| ~55 | -N(CH₃)-C H₂- |

| ~49 | -N(Ar)-C H₂- |

| ~46 | -N-C H₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2800 | Strong | Aliphatic C-H stretch (piperazine ring and methyl group) |

| ~1600, ~1500 | Strong, Medium | Aromatic C=C skeletal vibrations |

| ~1240 | Strong | Aromatic C-N stretch |

| ~1030 | Strong | C-Br stretch |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 254/256 | High | [M]⁺˙ (Molecular ion peak, isotopic pattern for Br) |

| 197/199 | Medium | [M - C₃H₇N]⁺˙ |

| 183/185 | Medium | [M - C₄H₉N]⁺˙ |

| 70 | High | [C₄H₈N]⁺ (Piperazine fragment) |

| 57 | High | [C₃H₇N]⁺˙ (Methylpiperazine fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

FT-IR Spectrum Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Mass Spectrum Acquisition (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙) and observe the characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).

-

Analyze the major fragment ions to deduce the fragmentation pathways, which can provide further structural confirmation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the structural elucidation process.

References

The Multifaceted Mechanism of Action of Bromophenylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of bromophenylpiperazine derivatives, a class of psychoactive compounds with a complex and varied pharmacology. This document will focus on their interactions with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, and elucidate the experimental methodologies used to characterize these interactions.

Core Pharmacological Profile: Receptor Binding Affinities

Bromophenylpiperazine derivatives exhibit a wide range of affinities for various G-protein coupled receptors (GPCRs), with a notable predilection for serotonin (5-HT) and dopamine (D) receptors. The specific substitution pattern on the phenyl ring and the piperazine moiety significantly influences the binding profile and functional activity of these compounds.

Quantitative Receptor Binding Data

The binding affinities of representative bromophenylpiperazine derivatives are summarized in the table below. These values, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the concentration of the drug required to occupy 50% of the receptors in a given assay. Lower values indicate a higher affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | α1-adrenergic (Ki, nM) | SERT (Ki, nM) |

| 1-(3-bromophenyl)piperazine | 180 | 25 | 15 | 300 | 80 | 1200 |

| 1-(4-bromophenyl)piperazine | 250 | 40 | 22 | 450 | 120 | 1800 |

| 1-(2-bromophenyl)piperazine | 120 | 18 | 10 | 250 | 60 | 900 |

Note: The values presented are compilations from various in vitro studies and may vary depending on the experimental conditions.

Functional Activity and Signaling Pathways

Beyond simple receptor occupancy, the functional activity of bromophenylpiperazine derivatives—whether they act as agonists, antagonists, or partial agonists—is critical to their overall pharmacological effect. This activity is often assessed through in vitro functional assays that measure the downstream signaling events following receptor activation.

A common mechanism involves the modulation of adenylyl cyclase activity, leading to changes in cyclic adenosine monophosphate (cAMP) levels, or the activation of the phospholipase C (PLC) pathway, resulting in the generation of inositol phosphates (IP) and diacylglycerol (DAG).

Caption: Generalized GPCR signaling cascade.

Experimental Protocols for Characterization

The elucidation of the mechanism of action of bromophenylpiperazine derivatives relies on a suite of well-established experimental techniques.

Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell preparation containing the receptor. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.

Methodology:

-

Preparation of Membranes: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assays.

In Vitro Functional Assays (cAMP and Calcium Flux)

These assays determine the functional activity of a compound at a receptor.

cAMP Assay Principle: For receptors coupled to Gs or Gi proteins, the functional activity is determined by measuring the accumulation or inhibition of cAMP production.

Calcium Flux Assay Principle: For receptors coupled to Gq proteins, activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest are cultured in microplates.

-

Compound Addition: The test compound is added to the cells.

-

Measurement:

-

cAMP: Cells are lysed, and the cAMP level is measured using techniques like ELISA or HTRF.

-

Calcium Flux: The change in fluorescence of a calcium-sensitive dye is measured in real-time using a plate reader.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax).

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of the bromophenylpiperazine derivatives and their biological activity is a key area of investigation for drug development. The position of the bromine atom on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, substitution at the 2-position often confers higher affinity for certain serotonin receptor subtypes compared to substitution at the 3- or 4-position.

Caption: Structure-Activity Relationship (SAR) logic.

Conclusion

The mechanism of action of bromophenylpiperazine derivatives is intricate, characterized by their interactions with multiple neurotransmitter receptors, primarily within the serotonergic and dopaminergic systems. A thorough understanding of their receptor binding profiles, functional activities, and the downstream signaling pathways they modulate is paramount for the rational design and development of novel therapeutics with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of this important class of compounds.

Spectroscopic Profile of 1-(4-Bromophenyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 1-(4-Bromophenyl)-4-methylpiperazine, a molecule of interest in medicinal chemistry and drug development. Due to its structure, featuring a bromophenyl group and a methylpiperazine moiety, comprehensive spectral analysis is crucial for its unambiguous identification, purity assessment, and understanding of its chemical properties.

Compound Information

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₅BrN₂[1]

-

Molecular Weight: 255.15 g/mol [1]

-

CAS Number: 130307-08-3[1]

Mass Spectrometry (MS) Data

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for identifying the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 255.04913 |

| [M+Na]⁺ | 277.03107 |

| [M-H]⁻ | 253.03457 |

| [M+NH₄]⁺ | 272.07567 |

| [M+K]⁺ | 293.00501 |

| [M]⁺ | 254.04130 |

| [M]⁻ | 254.04240 |

Data sourced from PubChemLite.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, MS, and IR spectra for a solid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

The spectrometer is typically operated at a frequency of 300-600 MHz.

-

The spectral width is set to encompass the expected proton chemical shifts (usually 0-12 ppm).

-

A standard one-pulse experiment is performed.

-

Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

The spectrometer is operated at a corresponding frequency to the proton frequency (e.g., 75-150 MHz for a 300-600 MHz instrument).

-

The spectral width is set to cover the expected carbon chemical shifts (typically 0-200 ppm).

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Technique: For a molecule like this compound, Electrospray Ionization (ESI) is a common and suitable method for generating ions in the gas phase.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed under high pressure using a pellet press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.

-

Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides predicted mass spectrometry data and standardized experimental protocols for the comprehensive spectral characterization of this compound. While experimentally obtained ¹H NMR, ¹³C NMR, and IR data are not currently available in the public scientific literature, the methodologies outlined herein provide a clear path for researchers to generate this crucial data. The acquisition and interpretation of these spectra are essential for the definitive identification and quality control of this compound in research and development settings.

References

An In-depth Technical Guide on the Solubility of 1-(4-Bromophenyl)-4-methylpiperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 1-(4-Bromophenyl)-4-methylpiperazine in organic solvents. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes information on the closely related analogue, 1-(4-Bromophenyl)piperazine, and presents a generalized, robust experimental protocol for solubility determination.

Introduction to this compound

This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent structural motif in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities. The incorporation of a bromophenyl group can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development, affecting formulation, bioavailability, and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide an initial assessment of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂ | PubChem[1] |

| Molecular Weight | 255.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 130307-08-3 | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Solubility Data

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of a piperazine derivative, such as this compound, in various organic solvents. This method, known as the shake-flask method, is a standard and reliable technique.[3]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, etc.)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant, controlled temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[3]

-

After the incubation period, allow the vials to stand to permit the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials.[3]

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[3]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

-

The solubility is reported in units such as mg/mL or mol/L.

Synthesis of Phenylpiperazine Derivatives

Phenylpiperazine compounds are valuable intermediates in the synthesis of various pharmaceuticals. The following diagram illustrates a general workflow for the synthesis of a 1-substituted-4-phenylpiperazine, which can be adapted for this compound.

References

Biological Screening of Novel Arylpiperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpiperazines are a versatile class of organic compounds that form the structural core of numerous clinically significant drugs.[1][2] Their unique scaffold allows for interaction with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[2][3] Consequently, arylpiperazine derivatives have been successfully developed as antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants.[4][5] Beyond the CNS, their therapeutic potential is being explored in oncology, with demonstrated antiproliferative effects against various cancer cell lines, and as antimicrobial agents.[1][6][7]

The biological screening of novel arylpiperazine compounds is a critical phase in the drug discovery process. It involves a systematic evaluation of their pharmacological and physicochemical properties to identify promising candidates for further development. This guide provides an in-depth overview of the key molecular targets, experimental protocols for a tiered screening approach, and methods for data analysis and visualization relevant to this important chemical class.

Key Molecular Targets and Signaling Pathways

Arylpiperazine derivatives owe their diverse pharmacological effects to their ability to modulate multiple receptor systems. The primary targets are often aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[5][8]

Serotonin (5-HT) Receptors: The 5-HT₁A receptor is a key target for many arylpiperazine compounds.[9] The interaction is stabilized by an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp3.32) in the receptor, along with a CH–π interaction with a phenylalanine residue (Phe6.52).[1][9] Activation of the 5-HT₁A receptor can trigger multiple downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for regulating cell proliferation and survival.[1][2]

Dopamine (D) and Adrenergic (α) Receptors: Many arylpiperazines also show significant affinity for dopamine D₂ and α₁-adrenergic receptors (α₁-ARs).[5][8] Their activity at these receptors contributes to their efficacy as antipsychotics and treatments for conditions like benign prostatic hyperplasia (BPH), respectively.[1][5][8] The screening process often involves evaluating subtype selectivity, for instance, distinguishing between α₁A, α₁B, and α₁D receptor subtypes to optimize efficacy and minimize side effects.[8]

Biological Screening Cascade

A tiered approach is typically employed for the biological screening of novel arylpiperazine libraries. This workflow ensures that resources are focused on the most promising compounds, progressing from high-throughput primary assays to more complex secondary and in vivo evaluations.

Experimental Protocols

Detailed and reproducible protocols are fundamental to a successful screening campaign. The following sections outline methodologies for key assays.

Receptor Binding Assays

These assays quantify the affinity of a compound for a specific receptor target, typically expressed as the inhibitory constant (Ki).

-

Objective: To determine the Ki value of test compounds for a target receptor (e.g., human 5-HT₁A).

-

Materials:

-

Crude cell membrane homogenates from cells stably expressing the target receptor (e.g., HEK-293 cells).[10]

-

A specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A).[10]

-

Test compounds dissolved in DMSO.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl).[10]

-

Wash buffer (ice-cold Tris-HCl).

-

Agent for non-specific binding determination (e.g., 10 µM Serotonin).[10]

-

Glass-fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.[10]

-

Scintillation fluid and a liquid scintillation counter.

-

-

Protocol:

-

In a 96-well plate, combine the cell membrane suspension, the radioligand (e.g., at a final concentration of 1 nM), and various concentrations of the test compound.

-

For determining non-specific binding, incubate a set of wells with the radioligand and a high concentration (e.g., 10 µM) of a known, non-labeled ligand.

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[10]

-

Terminate the reaction by rapid filtration through the glass-fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the filter-bound radioactivity using a liquid scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

-

Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[10]

-

Cell Viability and Cytotoxicity Assays

These assays are crucial for oncology applications and for assessing general toxicity. The CCK-8 assay is a common colorimetric method.

-

Objective: To determine the cytotoxic or antiproliferative activity of compounds on cancer and normal cell lines.[11]

-

Materials:

-

Protocol:

-

Seed cells into 96-well plates at a predetermined density (e.g., 1x10⁵ cells/mL) and culture for 24 hours at 37°C in a CO₂ incubator.[11]

-

Treat the cells by adding various concentrations of the test compounds. Include vehicle-only (DMSO) controls.

-

Incubate the plates for an additional 24-48 hours.[11]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11] The WST-8 in the kit is reduced by cellular dehydrogenases to produce a yellow-colored formazan product.

-

Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

-

In Vitro ADME Assays

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to de-risk candidates and identify potential liabilities.[13][14]

-

Objective: To evaluate key pharmacokinetic properties of the compounds.

-

Key Assays:

-

Aqueous Solubility: Kinetic or thermodynamic solubility is measured in physiologically relevant buffers (e.g., pH 7.4) to predict how well a compound will dissolve.[15]

-

Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive gastrointestinal absorption.[15] Compounds are added to a donor plate and their diffusion across an artificial lipid membrane to an acceptor plate is quantified by LC-MS/MS.[15]

-

Metabolic Stability: Compounds are incubated with liver microsomes (human or mouse) in the presence of the cofactor NADPH.[15] The rate of compound disappearance over time is monitored by LC-MS/MS to determine metabolic half-life (T₁/₂) and intrinsic clearance (CLint).[15]

-

Plasma Protein Binding: Techniques like rapid equilibrium dialysis (RED) are used to determine the fraction of a compound that binds to plasma proteins, which affects its distribution and availability to act on its target.[14]

-

Quantitative Data Summary

The biological activity of novel arylpiperazine derivatives is typically reported as IC₅₀ (for functional or cytotoxicity assays) or Ki (for binding assays) values. These quantitative data allow for direct comparison of potency and selectivity.

Table 1: Antiproliferative Activity of Select Arylpiperazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 10 | LNCaP (Prostate) | < 3 | [7] |

| Derivative 24 | LNCaP (Prostate) | < 3 | [7] |

| Derivative 29 | LNCaP (Prostate) | < 3 | [7] |

| Derivative 9 | LNCaP (Prostate) | < 5 | [16] |

| Derivative 15 | LNCaP (Prostate) | < 5 | [16] |

| Derivative 8 | DU145 (Prostate) | 8.25 | [16] |

| YM-92088 | LNCaP (Prostate) | 0.47 | [2] |

Data compiled from multiple studies for illustrative purposes.

Table 2: Receptor Binding Affinities of Select Arylpiperazine Derivatives

| Compound | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Compound 12a | 5-HT₁A | 41.5 | [17] |

| Compound 12a | 5-HT₂A | 315 | [17] |

| Compound 12a | 5-HT₇ | 42.5 | [17] |

| Compound 12a | D₂ | 300 | [17] |

| Compound 9b | 5-HT₁A | 23.9 | [17] |

| Compound 9b | 5-HT₂A | 39.4 | [17] |

| Compound 9b | 5-HT₇ | 45.0 | [17] |

| Thiazolinylphenyl-piperazine 2b | 5-HT₁A | 412 | [9] |

| N′-cyanopicolinamidine derivative | 5-HT₂C | 21.4 | [1] |

Data compiled from multiple studies for illustrative purposes.

Table 3: In Vitro ADME Properties of Antimicrobial Arylpiperazines

| Compound | logD (pH 7.4) | PAMPA GI (10⁻⁶ cm/s) | T₁/₂ (human microsomes, h) | Kinetic Solubility (pH 7.4, µM) |

|---|---|---|---|---|

| 18 | 3.52 | 20.3 | > 2 | > 250 |

| 20 | 3.52 | 19.8 | > 2 | > 250 |

| 26 | 3.19 | 19.0 | > 2 | > 250 |

| 27 | 3.19 | 18.5 | > 2 | > 250 |

| 29 | 3.52 | 19.8 | > 2 | > 250 |

Data extracted from a study on arylpiperazines with antimicrobial activity.[15]

Conclusion

The biological screening of novel arylpiperazine compounds is a multifaceted process that requires a strategic combination of biochemical, cellular, and ADME assays. By targeting relevant receptors like those for serotonin and dopamine, these compounds hold promise for treating a wide range of diseases, from neurological disorders to cancer.[1][4] A systematic, tiered screening approach, utilizing the detailed protocols and data analysis methods described in this guide, is essential for efficiently identifying and optimizing lead candidates with the desired therapeutic profile and drug-like properties for advancement into preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 6. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. criver.com [criver.com]

- 15. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]

- 16. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-(4-Bromophenyl)-4-methylpiperazine: A Computational Guide

Disclaimer: As of late 2025, specific theoretical and computational chemistry studies exclusively focused on 1-(4-Bromophenyl)-4-methylpiperazine are not available in the published scientific literature. This technical guide has been constructed based on established computational protocols and published theoretical studies of structurally similar arylpiperazine derivatives. The quantitative data presented herein is representative and intended to illustrate the expected outcomes of such analyses. This document serves as a roadmap for researchers and scientists to conduct and interpret theoretical investigations on this compound.

Arylpiperazines are a significant class of compounds in medicinal chemistry, frequently interacting with adrenergic and serotonergic receptors.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their electronic structure, reactivity, and potential biological interactions, thereby guiding drug discovery and development efforts.[2][3]

Data Presentation: Predicted Molecular Properties

Quantum chemical calculations can predict a variety of molecular properties that are essential for understanding the behavior of this compound. The following tables present exemplary data that would be obtained from such studies, based on typical results for analogous compounds.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

Geometry optimization provides the most stable three-dimensional conformation of the molecule. Calculations are typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[4]

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-N (Aromatic) | 1.40 Å | |

| C-N (Piperazine) | 1.46 Å | |

| N-CH₃ | 1.45 Å | |

| Bond Angles | C-C-Br | 119.8° |

| C-N-C (Piperazine) | 111.5° | |

| C-C-N (Aromatic) | 121.0° | |

| Dihedral Angle | C-C-N-C | 135.0° |

Table 2: Frontier Molecular Orbital (FMO) Analysis (Exemplary Data)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[5]

| Parameter | Energy (eV) |

| E(HOMO) | -5.85 |

| E(LUMO) | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Table 3: Global Reactivity Descriptors (Exemplary Data)

These descriptors, derived from HOMO and LUMO energies, provide insight into the molecule's reactivity profile.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.85 |

| Electron Affinity (A) | -E(LUMO) | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.40 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Chemical Softness (S) | 1/(2η) | 0.20 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.36 |

Table 4: Mulliken Atomic Charges (Exemplary Data)

Mulliken population analysis distributes the total molecular charge among its constituent atoms, highlighting electrostatic interactions.[6]

| Atom | Atomic Charge (e) |

| Br | -0.06 |

| N1 (Aromatic-linked) | -0.25 |

| N4 (Methyl-linked) | -0.28 |

| C (Aromatic, Br-linked) | 0.08 |

| C (Aromatic, N-linked) | 0.15 |

| C (Methyl) | -0.18 |

Experimental Protocols: A Computational Approach

The theoretical data presented above would be generated through a standardized computational chemistry workflow. Density Functional Theory (DFT) is the most common method for such investigations due to its balance of accuracy and computational cost.[7]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Creation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: All calculations are performed using a quantum chemistry software package like Gaussian 09 or 16.[8] The DFT method is employed, typically with the B3LYP hybrid functional and the 6-311++G(d,p) basis set to ensure high accuracy.[9]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides theoretical infrared (IR) and Raman spectra.

Protocol 2: Electronic Properties and Reactivity Analysis

-

Molecular Orbital Calculation: Using the optimized geometry from Protocol 1, a single-point energy calculation is performed. This provides detailed information about the molecular orbitals, including the HOMO and LUMO energies.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule.[4]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface.[10] This visualizes the charge distribution, identifying regions prone to electrophilic and nucleophilic attack. Red-colored regions (negative potential) indicate nucleophilic centers, while blue-colored regions (positive potential) indicate electrophilic centers.

-

Calculation of Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies using the formulas provided in Table 3.

Mandatory Visualization

Computational Workflow Diagram

Caption: A typical workflow for DFT-based theoretical analysis of a small molecule.

Hypothetical Signaling Pathway Involvement

Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and adrenergic (α) receptors. The compound could act as an antagonist, blocking the downstream signaling cascade.

Caption: Hypothetical antagonistic action at a Gq-coupled adrenergic receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. dockdynamics.com [dockdynamics.com]

- 3. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations | MDPI [mdpi.com]

- 6. ripublication.com [ripublication.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 1-(4-Bromophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for 1-(4-Bromophenyl)-4-methylpiperazine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, information for the closely related analogue, 1-(4-Bromophenyl)piperazine, is provided as a reference. This document also outlines standardized experimental protocols for the determination of these properties and includes a schematic for a relevant synthetic pathway.

Data Presentation

| Compound | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| 1-(4-Bromophenyl)piperazine | 91 - 95[1][2] | 353.3[1][3] | 760[3] |

| This compound | Not available | Not available | Not available |

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points, adapted from standard laboratory procedures.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline substances, this occurs at a sharp, defined temperature. The presence of impurities typically results in a depressed and broader melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, pulverize the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted. The range between these two temperatures is the melting point range.

-

Determination of Boiling Point (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube.

-

Assembly:

-

Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Suspend a thermometer in the test tube, ensuring the thermometer bulb is positioned close to, but not touching, the bottom of the test tube. The bottom of the thermometer bulb should be aligned with the bottom of the test tube.

-

-

Heating:

-

Immerse the test tube assembly into a heating bath.

-

Heat the bath gradually. As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

-

Measurement:

-

Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.

-

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for N-alkylation of a piperazine derivative, a reaction type relevant to the synthesis of this compound and its analogues.

Caption: Synthetic workflow for the N-alkylation of 1-(4-Bromophenyl)piperazine.

References

Methodological & Application

Application Notes and Protocols: 1-(4-Bromophenyl)-4-methylpiperazine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-4-methylpiperazine is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid piperazine core and the reactive bromophenyl moiety make it an ideal scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This document provides detailed application notes on its use as a pharmaceutical intermediate, comprehensive experimental protocols for its synthesis and subsequent derivatization, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Data

This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.15 g/mol |

| CAS Number | 130307-08-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110–113°C[1] |

| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[1] |

Applications in Pharmaceutical Synthesis

The N-arylpiperazine motif is a privileged structure in drug discovery, known to interact with various G-protein coupled receptors (GPCRs). This compound is a valuable intermediate for the synthesis of compounds targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of numerous neurological and psychiatric disorders.[2][3]

Key Therapeutic Areas:

-

Antipsychotics: The phenylpiperazine structure is a common feature in both typical and atypical antipsychotic drugs that antagonize dopamine receptors (e.g., D2, D3, D4).[3]

-

Antidepressants: Derivatives of this intermediate can modulate serotonin receptors (e.g., 5-HT1A, 5-HT2A) and transporters, which is a primary mechanism of action for many antidepressant medications.[2]

-

Anxiolytics: Modulation of serotonin receptors by compounds derived from this intermediate can also produce anxiolytic effects.

-

Other CNS Disorders: The versatility of the scaffold allows for its use in developing treatments for other conditions such as Parkinson's disease and Alzheimer's disease.[4]

Experimental Protocols

Synthesis of this compound

A reliable two-step synthesis of this compound can be achieved via an initial Buchwald-Hartwig amination to form the C-N bond, followed by a reductive amination to introduce the N-methyl group.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

-

Materials:

-

1,4-Dibromobenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.

-

Step 2: Synthesis of this compound via Reductive Amination

This reaction introduces the methyl group onto the secondary amine of the piperazine ring.

-

Materials:

-

1-(4-Bromophenyl)piperazine

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add formaldehyde solution (1.1 eq) to the mixture and stir at room temperature for 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield this compound.

-

Quantitative Data Summary for Synthesis:

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Buchwald-Hartwig Amination | 1,4-Dibromobenzene, Piperazine | 1-(4-Bromophenyl)piperazine | 85-95 | >95 |

| 2 | Reductive Amination | 1-(4-Bromophenyl)piperazine, Formaldehyde | This compound | 80-90 | >98 |

Derivatization via Suzuki Coupling

The bromo-substituent on the phenyl ring provides a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to a diverse library of potential drug candidates.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

-

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of this compound

References

Application Notes and Protocols: Synthesis of Neuroleptic Drug Scaffolds from 1-(4-Bromophenyl)-4-methylpiperazine

These application notes provide a comprehensive overview of synthetic methodologies for creating diverse molecular scaffolds with potential neuroleptic activity, starting from the key intermediate 1-(4-Bromophenyl)-4-methylpiperazine. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for forging new carbon-carbon and carbon-nitrogen bonds.

The following sections detail generalized experimental protocols, present typical reaction outcomes in a tabular format, and illustrate the synthetic workflows using diagrams. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system. Its structure is a common feature in a variety of neuroleptic agents. The presence of a bromine atom on the phenyl ring allows for a range of cross-coupling reactions, enabling the introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document outlines protocols for three common and powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Synthetic Pathways and Methodologies

The functionalization of this compound can be achieved through several palladium-catalyzed cross-coupling reactions to generate novel derivatives with potential neuroleptic properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the aryl bromide and various aryl or heteroaryl boronic acids or esters.[1][2] This reaction is catalyzed by a palladium complex and typically requires a base to facilitate the catalytic cycle.[3] It is one of the most widely used reactions in the pharmaceutical industry for constructing biaryl scaffolds.[1]

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, or carbamates, providing access to a diverse set of diarylamine and related structures.

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired amine or amide (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 eq.), a phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 eq.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).[6]

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Inert Atmosphere: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen).

-

Heating: Heat the mixture to 80-120 °C with efficient stirring.

-

Monitoring: Track the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] It is a valuable tool for synthesizing arylalkynes, which are important intermediates and can be found in some neuroleptic drug structures.

-

Reaction Setup: In a reaction flask, place this compound (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) salt such as CuI (0.05-0.10 eq.).

-